7-(3,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one
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Overview
Description
10-(3,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hexahydro-1,5-diazatetraphenone core with a 3,4-dimethoxyphenyl substituent, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction, where p-toluidine, benzaldehyde, and trans-methyl-isoeugenol are used as starting materials . The reaction proceeds through a sequence of cycloaddition and N-furoylation processes, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deep eutectic solvents and green chemistry principles can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
10-(3,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
10-(3,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-(3,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE involves its interaction with molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to its biological effects . For example, it can inhibit aromatic-amino-acid aminotransferase, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Known for its therapeutic applications.
Uniqueness
10-(3,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE stands out due to its unique hexahydro-1,5-diazatetraphenone core and the presence of a 3,4-dimethoxyphenyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-9,10,11,12-tetrahydro-7H-benzo[b][1,7]phenanthrolin-8-one |
InChI |
InChI=1S/C24H22N2O3/c1-28-20-11-8-14(13-21(20)29-2)22-16-9-10-17-15(5-4-12-25-17)24(16)26-18-6-3-7-19(27)23(18)22/h4-5,8-13,22,26H,3,6-7H2,1-2H3 |
InChI Key |
RSGJYTJHAFOXTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=C(C=C3)N=CC=C4)NC5=C2C(=O)CCC5)OC |
Origin of Product |
United States |
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